Fmoc-D-3,3-Diphenylalanine Fmoc-D-3,3-Diphenylalanine
Brand Name: Vulcanchem
CAS No.: 189937-46-0
VCID: VC21550513
InChI: InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C30H25NO4
Molecular Weight: 463,51 g/mole

Fmoc-D-3,3-Diphenylalanine

CAS No.: 189937-46-0

Cat. No.: VC21550513

Molecular Formula: C30H25NO4

Molecular Weight: 463,51 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-3,3-Diphenylalanine - 189937-46-0

Specification

CAS No. 189937-46-0
Molecular Formula C30H25NO4
Molecular Weight 463,51 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Standard InChI InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Standard InChI Key PENQOTJCVODUQU-MUUNZHRXSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Properties

Fmoc-D-3,3-Diphenylalanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid, possesses a complex molecular structure that directly influences its biochemical behavior. The compound features the D-configuration at the alpha carbon, distinguishing it from its L-isomer counterpart.

Molecular Characteristics

The compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC₃₀H₂₅NO₄
Molecular Weight463.52 g/mol
CAS Number189937-46-0; 201484-50-6
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Standard InChIKeyPENQOTJCVODUQU-MUUNZHRXSA-N
Optical Rotation[α]²⁰ᴅ = 21 ± 2° (C=1 in DMF)

The molecular structure includes three primary components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, a central amino acid core with D-configuration, and two phenyl groups attached to the beta carbon position . This unique arrangement contributes significantly to the compound's stability and functionality in various research applications.

Physical Properties

Fmoc-D-3,3-Diphenylalanine exhibits distinct physical characteristics that influence its handling and application in laboratory settings:

Physical PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Melting Point116.5-119.5°C
Boiling Point676.5±55.0°C at 760 mmHg
Flash Point362.9±31.5°C

These physical properties highlight the compound's thermal stability, which is advantageous for its use in various synthetic procedures and applications requiring robust chemical entities .

Synthesis Methods

The synthesis of Fmoc-D-3,3-Diphenylalanine typically follows established protocols for amino acid modification and protection. Two primary approaches are commonly employed in the preparation of this compound:

Direct Functionalization

Applications in Research

Fmoc-D-3,3-Diphenylalanine has emerged as a versatile compound with applications spanning multiple scientific disciplines. Its unique structure, characterized by the presence of two phenyl groups, enhances its stability and solubility, making it an ideal choice for various research applications .

Peptide Synthesis

One of the primary applications of Fmoc-D-3,3-Diphenylalanine lies in peptide synthesis, where it serves as a protecting group in solid-phase methodologies. The Fmoc group facilitates selective modification of amino acids without interfering with other functional groups, thereby enhancing synthetic efficiency and product purity. The compound's structural features contribute significantly to the stability of intermediate peptides, allowing for more complex synthetic sequences .

Drug Development

In pharmaceutical research, Fmoc-D-3,3-Diphenylalanine plays a crucial role in the design of peptide-based drugs. Its unique structure aids in enhancing the stability and bioavailability of therapeutic peptides, addressing common challenges in peptide drug development such as proteolytic degradation and poor membrane permeability. The incorporation of this compound can significantly influence the pharmacokinetic properties of peptide-based pharmaceuticals .

Bioconjugation

Fmoc-D-3,3-Diphenylalanine is extensively utilized in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules. This capability is particularly valuable in developing biosensors and targeted drug delivery systems, where precise molecular interactions are essential for functionality. The compound's structural features allow for controlled conjugation reactions while maintaining the integrity of attached biomolecules .

Neuroscience Research

The compound has shown considerable utility in neuroscience research, particularly in studies involving neuropeptides. It contributes significantly to the understanding of neurochemical pathways and potentially serves as a component in developing treatments for neurological disorders. Its structural stability allows for the creation of peptide analogs with enhanced resistance to enzymatic degradation in neural tissues .

Material Science

In material science applications, Fmoc-D-3,3-Diphenylalanine has gained attention for its ability to form hydrogels with unique properties. These hydrogels find applications in drug delivery systems and tissue engineering, where controlled release kinetics and biocompatibility are crucial factors. The compound's self-assembly properties contribute to the formation of well-defined supramolecular structures with tunable mechanical and chemical characteristics .

Self-Assembly and Hydrogel Formation

The self-assembly properties of Fmoc-D-3,3-Diphenylalanine represent one of its most intriguing aspects, with significant implications for material science and biomedical applications.

Mechanisms of Self-Assembly

Fmoc-D-3,3-Diphenylalanine molecules can spontaneously self-assemble into ordered structures through non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. The fluorenyl group of the Fmoc moiety plays a crucial role in this process, facilitating aromatic interactions that drive the formation of supramolecular architectures .

Research using spectroscopic techniques has revealed that these self-assembled structures often exhibit β-sheet conformations, contributing to their stability and mechanical properties. The IR spectrum of these assemblies typically shows characteristic amide I' bands at approximately 1625 cm⁻¹, indicative of β-sheet formation .

Hydrogel Properties and Applications

Fmoc-peptide hydrogels, including those derived from Fmoc-D-3,3-Diphenylalanine, demonstrate remarkable physical and biological properties:

PropertyCharacteristic
Mechanical RigidityHigher compared to other physically cross-linked hydrogels
Temperature StabilityMaintains structural integrity across a broad temperature range
pH StabilityRemains stable across wide pH variations
Chemical ResistanceWithstands aggressive agents like guanidinium and urea
Cellular CompatibilitySupports cell adhesion and proliferation

These hydrogels have demonstrated potential as drug delivery vehicles, incorporating high concentrations of therapeutic agents and exhibiting controlled release profiles. Studies have shown that they can effectively encapsulate and gradually release molecules like fluorescein and insulin-FITC, with retention capabilities for molecules up to 5 kDa .

The biomedical applications of these hydrogels extend to tissue engineering, where they provide scaffolds for cell growth. Research has demonstrated their ability to support the proliferation of various cell types, including bovine chondrocytes and Chinese Hamster Ovarian (CHO) cells, while maintaining cellular phenotype in both 2D and 3D experimental settings .

Biological Interactions

Fmoc-D-3,3-Diphenylalanine exhibits several noteworthy biological interactions that expand its potential applications in biomedical research and therapeutic development.

Antimicrobial Properties

Hydrogels formed from Fmoc-diphenylalanine derivatives have demonstrated significant antibiofilm activity against both Gram-positive and Gram-negative bacteria. Research has shown that these structures can prevent the growth of bacterial biofilms on surfaces, including those formed by Staphylococcus aureus, Staphylococcus epidermis, Pseudomonas aeruginosa, and Escherichia coli. This property suggests potential applications in developing antimicrobial coatings for medical devices and implants .

Cell Support and Compatibility

The three-dimensional networks formed by Fmoc-D-3,3-Diphenylalanine hydrogels provide suitable environments for cell growth and proliferation. Studies have demonstrated that these scaffolds can support various cell types while maintaining their phenotypic characteristics. The mechanical properties of these hydrogels can be fine-tuned by adjusting the peptide concentration, allowing for customization based on specific tissue engineering requirements .

Oxygen Binding Capabilities

Recent research has uncovered the remarkable ability of Fmoc-diphenylalanine hydrogels to specifically bind oxygen molecules without requiring metal ions. Molecular dynamics computations have provided insights into this unique property, suggesting potential applications in oxygen storage, controlled release systems, and other oxygen-dependent biological processes .

Recent Research Developments

Scientific investigation into Fmoc-D-3,3-Diphenylalanine continues to expand, with recent studies highlighting novel applications and enhanced understanding of its properties.

Advanced Drug Delivery Systems

Recent research has focused on optimizing Fmoc-diphenylalanine-based hydrogels for controlled drug delivery. Studies have revealed that these systems can incorporate high concentrations of pharmaceutical compounds like indomethacin and exhibit biphasic release profiles, characterized by initial erosion followed by diffusion-controlled release. Additionally, researchers have discovered that incorporating polyamidoamine dendrimers into these hydrogels can further prolong drug release, enhancing their suitability for sustained therapeutic delivery.

Spectroscopic Characterization

Advanced spectroscopic analysis has provided deeper insights into the structural organization of Fmoc-diphenylalanine assemblies. Studies utilizing UV circular dichroism (UVCD) and infrared (IR) spectroscopy have revealed complex patterns of molecular arrangement, including helical configurations of fluorene chromophores and twisted β-sheet structures. These investigations have demonstrated that the formation of Fmoc-diphenylalanine aggregates depends on peptide concentration in a highly non-linear manner, particularly in the range between 5 and 20 μM .

Isotope Effects on Aggregation

Comparative studies examining the behavior of Fmoc-diphenylalanine in H₂O versus D₂O have revealed significant isotope effects on aggregation properties. Research indicates that substituting H₂O with D₂O may accelerate aggregation processes and stabilize folded and aggregated structures. Spectroscopic analyses show distinct differences in circular dichroism spectra between the two solvents, suggesting variations in the relative packing of peptide backbones, phenylalanine groups, and fluorene moieties. These findings provide valuable insights into the fundamental molecular interactions governing self-assembly processes .

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